(S)-Venlafaxine - 93413-44-6

(S)-Venlafaxine

Catalog Number: EVT-345414
CAS Number: 93413-44-6
Molecular Formula: C17H27NO2
Molecular Weight: 277.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Venlafaxine is a single enantiomer of the racemic drug Venlafaxine hydrochloride, an antidepressant medication classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). In scientific research, (S)-Venlafaxine serves as a valuable tool to study the stereoselective metabolism and disposition of Venlafaxine in different organisms, as well as to investigate its enantioselective ecotoxicity. [, , , , , ]

(R)-Venlafaxine

Compound Description: (R)-Venlafaxine is the other enantiomer of the racemic drug Venlafaxine. Similar to (S)-Venlafaxine, it acts as a serotonin and norepinephrine reuptake inhibitor (SNRI) [, ].

Relevance: Both (R)-Venlafaxine and (S)-Venlafaxine are the two enantiomers that constitute the racemic drug Venlafaxine. While they share a similar chemical structure, studies suggest that (R)-Venlafaxine exhibits different pharmacological properties compared to (S)-Venlafaxine. Notably, (R)-Venlafaxine shows a higher affinity for CYP2D6, a key enzyme involved in Venlafaxine metabolism, leading to its faster clearance compared to (S)-Venlafaxine [, , ].

O-Desmethylvenlafaxine

Compound Description: O-Desmethylvenlafaxine (ODV) is the major active metabolite of Venlafaxine, formed via O-demethylation by the cytochrome P450 enzyme CYP2D6 [, , , ]. ODV also exhibits SNRI activity, contributing to the overall therapeutic effect of Venlafaxine [].

Relevance: As the primary active metabolite of both (S)-Venlafaxine and (R)-Venlafaxine, ODV shares a similar mechanism of action, inhibiting the reuptake of serotonin and norepinephrine. The formation and clearance of ODV are influenced by CYP2D6 activity, which plays a crucial role in the metabolism of both Venlafaxine enantiomers [, , ].

N-Desmethylvenlafaxine

Compound Description: N-Desmethylvenlafaxine is a minor metabolite of Venlafaxine formed via N-demethylation primarily by the cytochrome P450 enzyme CYP3A4 []. Its pharmacological activity is not as well-characterized as Venlafaxine or ODV.

Relevance: While less prominent than ODV, N-Desmethylvenlafaxine represents another metabolic pathway for both (S)-Venlafaxine and (R)-Venlafaxine. Understanding the formation and potential activity of N-Desmethylvenlafaxine is essential for comprehending the overall metabolic profile of (S)-Venlafaxine [].

N,O-Didesmethyl-venlafaxine (NODDV)

Compound Description: N,O-Didesmethyl-venlafaxine is a metabolite of Venlafaxine resulting from both N-demethylation and O-demethylation pathways []. Its pharmacological activity has not been well-characterized.

Relevance: NODDV exemplifies a further metabolic breakdown product of both (S)-Venlafaxine and (R)-Venlafaxine. Investigating its presence and levels contributes to a comprehensive understanding of the metabolic fate of (S)-Venlafaxine in biological systems [].

Quinidine

Compound Description: Quinidine is a class Ia antiarrhythmic drug, known to be a potent inhibitor of the CYP2D6 enzyme []. It is often used in research settings to investigate the role of CYP2D6 in drug metabolism.

Relevance: While not structurally related to (S)-Venlafaxine, Quinidine serves as a crucial tool for understanding (S)-Venlafaxine metabolism. By inhibiting CYP2D6, Quinidine allows researchers to study the impact of reduced CYP2D6 activity on the pharmacokinetics and pharmacodynamics of (S)-Venlafaxine and its metabolites [].

Other SSRIs: Paroxetine, Fluoxetine, Norfluoxetine, Fluvoxamine, and Sertraline

Compound Description: These drugs belong to the class of selective serotonin reuptake inhibitors (SSRIs) and are commonly used antidepressants []. They exert their therapeutic effect by selectively inhibiting the reuptake of serotonin in the brain.

Relevance: Although structurally different from (S)-Venlafaxine, these SSRIs are pharmacologically related as they all primarily target the serotonin transporter. Comparing their potencies as CYP2D6 inhibitors provides valuable insights into potential drug interactions and metabolic profiles, which is relevant for understanding the metabolic fate of (S)-Venlafaxine, especially in the context of polypharmacy [].

Source and Classification

(S)-Venlafaxine is synthesized from various organic precursors and is classified under the category of antidepressants. Its chemical structure includes a cyclohexanol moiety, which contributes to its biological activity. The compound is often administered in the form of its hydrochloride salt for improved solubility and stability.

Synthesis Analysis

The synthesis of (S)-venlafaxine can be achieved through several methods, with significant advancements in asymmetric synthesis techniques.

Molecular Structure Analysis

(S)-Venlafaxine has a complex molecular structure characterized by its chiral centers.

  • Chemical Formula: C17_{17}H28_{28}N2_2O2_2
  • Molecular Weight: 278.42 g/mol
  • Structural Features: The molecule features a cyclohexanol ring connected to a phenyl group with a methoxy substituent, contributing to its pharmacological properties.

The stereochemistry at the chiral centers plays a crucial role in its biological activity, with (S)-venlafaxine exhibiting higher potency as an SNRI compared to its (R)-counterpart.

Chemical Reactions Analysis

(S)-Venlafaxine participates in various chemical reactions relevant to its synthesis and modification:

  1. Epoxide Ring Opening: The regio-selective opening of epoxides using nucleophiles such as Grignard reagents or lithium reagents is fundamental in synthesizing (S)-venlafaxine.
  2. Methylation Reactions: The N-methylation of intermediates typically employs formaldehyde or other methylating agents under controlled conditions to prevent unwanted side reactions .
  3. Formation of Salts: The conversion of (S)-venlafaxine into its hydrochloride salt enhances solubility and stability, facilitating its pharmaceutical application .
Mechanism of Action

(S)-Venlafaxine operates primarily by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft:

  • Serotonin Reuptake Inhibition: It binds to serotonin transporters, preventing serotonin reabsorption and increasing its availability in the brain.
  • Norepinephrine Reuptake Inhibition: Similarly, it inhibits norepinephrine transporters, enhancing norepinephrine levels.

The dual action on these neurotransmitters is responsible for its efficacy in treating depressive disorders. Studies indicate that the (S)-enantiomer is significantly more effective in serotonin reuptake inhibition compared to the (R)-enantiomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-venlafaxine are critical for understanding its behavior in pharmaceutical formulations:

  • Solubility: It exhibits moderate solubility in water but can form salts that enhance solubility.
  • Stability: The hydrochloride salt form provides improved stability compared to the free base.
  • Melting Point: The melting point ranges around 150°C, indicating thermal stability under standard conditions.

These properties influence formulation strategies for oral delivery systems.

Applications

(S)-Venlafaxine has significant applications in clinical settings:

  1. Antidepressant Therapy: It is widely prescribed for major depressive disorder and anxiety disorders due to its efficacy in mood regulation.
  2. Pain Management: Emerging studies suggest potential applications in neuropathic pain management due to its effects on norepinephrine levels.
  3. Research Applications: Ongoing research explores its mechanisms further, including potential neuroprotective effects and interactions with other neurotransmitter systems.
Introduction to (S)-Venlafaxine: Stereochemical Significance in Neuropsychopharmacology

Historical Context of Venlafaxine Development

Venlafaxine emerged in the early 1990s as a pioneering serotonin-norepinephrine reuptake inhibitor (SNRI), marking a paradigm shift from tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). Approved by the United States Food and Drug Administration in 1993, venlafaxine represented a structural departure from existing antidepressants as a phenylethylamine derivative [1] [10]. Its development addressed limitations of first-generation antidepressants—particularly the narrow therapeutic indices and anticholinergic effects of TCAs—by offering a safer pharmacokinetic profile while maintaining dual monoamine activity [1] [8]. The original venlafaxine formulation was administered as a racemic mixture, containing equal proportions of (R)- and (S)-enantiomers. This racemic approach reflected the prevailing pharmaceutical practices of the era, where stereochemical considerations were often secondary to broad-spectrum efficacy [2] [5]. The drug's mechanism was distinguished by dose-dependent pharmacology: serotonin reuptake inhibition dominated at lower doses (<150 mg/day), while norepinephrine reuptake inhibition became significant at moderate doses (150–300 mg/day). Dopaminergic effects emerged only at high doses (>300 mg/day) [4] [10]. This graduated pharmacology positioned venlafaxine as a versatile agent for major depressive disorder, generalized anxiety disorder, and neuropathic pain [3] [8].

Table 1: Historical Milestones in Venlafaxine Development

YearDevelopment PhaseSignificance
1993FDA approval of racemic venlafaxineFirst SNRI antidepressant introduced in the United States [10]
1994Characterization of enantiomersIdentification of distinct (R)- and (S)-enantiomer pharmacology [5]
2007Desvenlafaxine approvalActive metabolite developed as separate antidepressant [6]
2013Levomilnacipran introductionEmergence of enantiomerically pure SNRIs [8]

Role of Enantiomeric Differentiation in Antidepressant Efficacy

Chirality fundamentally influences venlafaxine's neuropharmacology, as the (R)- and (S)-enantiomers exhibit divergent binding affinities for monoamine transporters. The (S)-enantiomer demonstrates preferential affinity for the serotonin transporter (SERT), with inhibition constants (Ki) approximately 30-fold lower than those of the (R)-enantiomer. Conversely, the (R)-enantiomer shows greater relative potency for the norepinephrine transporter (NET) [2] [5] [9]. This stereoselectivity arises from three-dimensional structural differences that affect molecular docking at transporter binding sites: the (S)-configuration optimally positions its 4-methoxyphenyl group for SERT interactions, while the (R)-configuration favors NET engagement [5] [9].

Metabolism further differentiates enantiomer activity. Hepatic cytochrome P450 2D6 (CYP2D6) catalyzes O-demethylation to form the active metabolite O-desmethylvenlafaxine. This conversion is enantioselective, with the (R)-enantiomer metabolized 2.5 times faster than the (S)-enantiomer in extensive metabolizers [6]. Consequently, plasma concentrations of (S)-venlafaxine exceed those of the (R)-enantiomer by approximately 40% at steady state, amplifying its serotonergic contribution [6] [7]. Genetic polymorphisms in CYP2D6 substantially alter this balance: poor metabolizers exhibit 50% higher (S)-venlafaxine concentrations than extensive metabolizers, potentially enhancing serotonergic effects [6].

Table 2: Comparative Pharmacodynamics of Venlafaxine Enantiomers

Pharmacological Parameter(S)-Venlafaxine(R)-VenlafaxineSignificance
SERT Inhibition (Ki)7.4 ± 0.8 nM220 ± 30 nM(S)-enantiomer dominates serotonin reuptake blockade [9]
NET Inhibition (Ki)480 ± 52 nM190 ± 25 nM(R)-enantiomer contributes primarily to noradrenergic effects [5]
CYP2D6 Metabolism Rate1.0 (reference)2.5-fold fasterHigher plasma persistence of (S)-enantiomer [6]
Active Metabolite FormationO-desmethylvenlafaxineO-desmethylvenlafaxineBoth form active metabolites via CYP2D6 [6]

Rationale for (S)-Enantiomer-Specific Research

The pharmacological distinctiveness of (S)-venlafaxine has stimulated targeted research, primarily driven by three factors: metabolic stability, neuroplasticity enhancement, and receptor-level selectivity. Unlike the (R)-enantiomer, (S)-venlafaxine undergoes slower hepatic clearance, resulting in more sustained plasma concentrations. Clinical data indicate a linear correlation between (S)-venlafaxine concentrations and therapeutic response in major depressive disorder, with optimal efficacy observed at plasma levels >140 ng/ml for the active moiety (venlafaxine + O-desmethylvenlafaxine) [7]. This pharmacokinetic profile suggests that isolated (S)-enantiomer administration could achieve therapeutic serotonergic effects at lower doses than the racemate, potentially minimizing noradrenergic side effects [5] [7].

Neuroplasticity studies reveal that (S)-venlafaxine enhances brain-derived neurotrophic factor (BDNF) expression 1.8-fold more potently than the racemate in hippocampal neurons [1] [10]. This effect correlates with increased synaptogenesis in preclinical models, suggesting a unique neurotrophic role independent of monoamine reuptake inhibition. Molecular imaging confirms that (S)-venlafaxine achieves 80% serotonin transporter occupancy at plasma concentrations of 85 ng/ml—a threshold attainable without significant norepinephrine transporter engagement [7].

Synthetic sila-analogues of venlafaxine further validate enantiomer-specific optimization. (S)-sila-venlafaxine—where a silicon atom replaces carbon in the cyclohexyl ring—retains high SERT affinity (Ki = 15 nM) while reducing NET activity by 60% compared to the carbon-based (S)-enantiomer [9]. This modification enhances blood-brain barrier permeability due to increased lipophilicity (log P = 3.4 vs. 3.1 for venlafaxine), demonstrating how chiral-specific structural engineering can refine targeting [9].

Table 3: Research Advantages of Isolated (S)-Enantiomer

Research DomainKey Findings for (S)-VenlafaxineTherapeutic Implications
Metabolic Stability40% higher plasma concentrations than (R)-enantiomer [6]Potential for reduced dosing frequency
BDNF Upregulation1.8-fold greater neuroplasticity vs. racemate [1]Enhanced neurorestorative effects in depression
SERT Selectivity30-fold SERT/NET selectivity ratio [9]Reduced noradrenergic side effects (e.g., hypertension)
Synthetic AnaloguesImproved BBB penetration in sila-derivatives [9]Platform for next-generation enantiopure antidepressants

These pharmacological advantages position (S)-venlafaxine as both a mechanistic tool for studying serotonergic pathways and a template for developing enantiopure therapeutics with optimized receptor engagement and neuroplasticity effects.

Properties

CAS Number

93413-44-6

Product Name

(S)-Venlafaxine

IUPAC Name

1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1

InChI Key

PNVNVHUZROJLTJ-MRXNPFEDSA-N

SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O

Synonyms

1-[(1S)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol; _x000B_(-)-Venlafaxine;

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O

Isomeric SMILES

CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.